N-[(naphthalen-1-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide
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Overview
Description
N-[(naphthalen-1-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.411. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Pharmacology
Research has delved into the molecular interactions of similar compounds with cannabinoid receptors, offering insights into the structural requirements for receptor binding and antagonist activity. Such studies are fundamental for designing drugs that can interact selectively with cannabinoid receptors, with potential implications in treating diseases where these receptors are implicated (Shim et al., 2002).
Metabolism and Bioactivation
Research into the metabolism of potent histone deacetylase (HDAC) inhibitors reveals the complexities of drug metabolism and the impact of molecular modifications on metabolic pathways. These studies are crucial for understanding how drug candidates are processed in the body and their potential for bioactivation, which can inform safer drug design (Fonsi et al., 2009).
Drug Design and Cancer Research
The structural design and evaluation of naphthalene diimide derivatives as telomere targeting agents in cancer cells highlight the potential of these compounds in oncotherapy. By stabilizing specific DNA structures, these compounds can inhibit cancer cell growth, providing a novel approach to cancer treatment (Micco et al., 2013).
Imaging and Diagnostics
The synthesis of carbon-11 labeled naphthalene-sulfonamides for PET imaging of human CCR8 demonstrates the application of chemical compounds in diagnostics. These compounds can help visualize biological processes in real time, aiding in disease diagnosis and monitoring treatment efficacy (Wang et al., 2008).
Neuropharmacology
Studies on selective serotonin uptake inhibitors explore the pharmacological properties of compounds with naphthalene components. Understanding how these compounds interact with neurotransmitter systems can lead to the development of new therapies for psychiatric and neurological disorders (Billingsley et al., 1989).
Mechanism of Action
Target of Action
The primary targets of N-[(naphthalen-1-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide are the orexin receptors , specifically Orexin-1 and Orexin-2 . These receptors play a crucial role in the regulation of sleep-wake cycles and arousal .
Mode of Action
This compound acts as a dual orexin receptor antagonist . It blocks the interaction of orexins A and B with Orexin-1 and Orexin-2 receptors, thereby inhibiting their arousal-promoting effects . This results in the promotion of sleep and is particularly effective against conditions characterized by excessive arousal, such as insomnia .
Biochemical Pathways
The blockade of orexin receptors disrupts the orexinergic system, which is involved in the regulation of sleep-wake cycles, appetite, and mood
Result of Action
The primary molecular effect of this compound’s action is the blockade of orexin receptors, leading to a decrease in arousal-promoting signals in the brain . At the cellular level, this results in changes in neuronal activity patterns associated with sleep and wakefulness . The overall effect is a promotion of sleep, making this compound potentially useful in the treatment of insomnia .
Properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)-4-(triazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19(23-12-8-17(9-13-23)24-21-10-11-22-24)20-14-16-6-3-5-15-4-1-2-7-18(15)16/h1-7,10-11,17H,8-9,12-14H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBPCZOCCLUCIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)NCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.